1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Description
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Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLQSCORMCHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396847 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59477-82-6 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (CAS 59477-82-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, a versatile α-chloroketone intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and characterization, and explores its reactivity and potential as a precursor to bioactive molecules. Emphasis is placed on practical, field-proven insights to support researchers in its effective utilization.
Introduction
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one, with CAS number 59477-82-6, is a functionalized aromatic ketone that has garnered attention as a valuable building block in synthetic organic chemistry.[1] As a member of the α-chloroketone class, its reactivity is characterized by two electrophilic centers: the carbonyl carbon and the adjacent carbon bearing the chlorine atom. This dual reactivity makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and derivatives with potential pharmaceutical applications.[1] The presence of the bulky tert-butyl group on the phenyl ring influences the compound's solubility and steric interactions, which can be strategically exploited in targeted synthesis. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 59477-82-6 | [1] |
| Molecular Formula | C₁₃H₁₇ClO | [2] |
| Molecular Weight | 224.72 g/mol | [1] |
| Appearance | Clear, yellow liquid | [3] |
| InChI Key | RXZLQSCORMCHDF-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The most common and efficient synthesis of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one involves a two-step process: Friedel-Crafts acylation of tert-butylbenzene followed by α-chlorination of the resulting ketone.[1]
Synthesis Workflow
Caption: Synthetic pathway for 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one.
Experimental Protocols
Step 1: Synthesis of 1-(4-tert-Butylphenyl)propan-1-one (Friedel-Crafts Acylation)
This procedure is adapted from established Friedel-Crafts acylation protocols.[4][5][6]
-
Materials:
-
tert-Butylbenzene (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of tert-butylbenzene in anhydrous dichloromethane to the dropping funnel.
-
Slowly add propanoyl chloride to the stirred suspension.
-
After the addition of propanoyl chloride, add the tert-butylbenzene solution dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-butylphenyl)propan-1-one.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one (α-Chlorination)
This protocol is based on general procedures for the α-chlorination of ketones using sulfuryl chloride.[7][8]
-
Materials:
-
1-(4-tert-Butylphenyl)propan-1-one (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(4-tert-butylphenyl)propan-1-one in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride dropwise to the stirred solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.28 ppm. The three protons of the methyl group adjacent to the chlorinated carbon will appear as a doublet around δ 1.67 ppm. The single proton on the chlorinated carbon will be a quartet around δ 5.21 ppm. The aromatic protons will appear as a multiplet (a doublet of doublets) around δ 7.67 ppm.[3]
-
¹³C NMR (CDCl₃): Characteristic peaks are expected for the carbonyl carbon, the carbon bearing the chlorine, the aromatic carbons, and the carbons of the tert-butyl and methyl groups.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the alkyl and aromatic groups, and a C-Cl stretching vibration. The reported IR (film) shows significant peaks at 5.9, 6.3, 8.0, 10.5, and 11.8 microns.[3]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns will likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.
-
Reactivity and Synthetic Applications
The dual electrophilic nature of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one makes it a valuable intermediate for the synthesis of various organic molecules.
Key Reactions
-
Nucleophilic Substitution: The chlorine atom at the α-position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.
-
Formation of Heterocycles: This compound is a key precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to the formation of imidazoles.
-
Precursor to Chalcones: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one can be used to synthesize chalcone derivatives, which are known to possess a wide range of biological activities, including anticancer properties.[1][4][9][10][11]
Application in the Synthesis of Bioactive Molecules
The α-chloroketone moiety is a key pharmacophore in several classes of bioactive compounds. Derivatives of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one have been investigated for their potential as therapeutic agents.
Chalcone Derivatives with Anticancer Activity:
Chalcones, synthesized through the Claisen-Schmidt condensation of an appropriate ketone and aldehyde, have shown promising anticancer activities. 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one can serve as a starting material for novel chalcone derivatives. The anticancer efficacy of chalcones is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Chalcone Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | T47D (Breast Cancer) | ~30.4 µg/mL | [1] |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | ~27.5 µg/mL | [1] |
| Panduretin A | MCF-7 (Breast Cancer) | 15 (24h), 11.5 (48h) | [9] |
| Diaryl ether chalcone derivative | MCF-7, HepG2, HCT116 | 3.44, 4.64, 6.31 | [10] |
Triazole Derivatives with Antifungal Activity:
The 1,2,4-triazole nucleus is a core component of many antifungal drugs.[12][13][14][15] The reactivity of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one allows for its incorporation into triazole-containing scaffolds, opening avenues for the development of new antifungal agents.
Caption: Key reaction pathways of 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one.
Safety, Handling, and Storage
-
General Hazards: α-Chloroketones are typically lachrymators and skin irritants. They may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its reactivity allows for the construction of a diverse range of complex organic molecules. Its potential as a precursor for bioactive compounds, particularly in the areas of anticancer and antifungal drug discovery, makes it a compound of significant interest to the scientific community. This guide provides the foundational knowledge and practical insights necessary for its safe and effective use in a research and development setting.
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National Center for Biotechnology Information. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. [Link]
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National Center for Biotechnology Information. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]
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ResearchGate. Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview. [Link]
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National Center for Biotechnology Information. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
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ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]
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ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-tert-butyl-alpha-chloropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Hazard Profile
4-tert-butyl-alpha-chloropropiophenone is a substituted aromatic ketone. Its structure incorporates a 4-tert-butylphenyl group, a carbonyl group, and a chlorine atom on the alpha-carbon. This alpha-chloro ketone moiety is a known reactive functional group, making the compound a potential alkylating agent and a lachrymator. The presence of this reactive site is the primary driver of its toxicological profile, necessitating stringent handling procedures.
The lipophilic nature of the tert-butylphenyl group may enhance absorption through the skin and other biological membranes, potentially increasing its systemic toxicity. Therefore, all handling protocols must be designed to prevent any direct contact with the substance.
Hazard Identification and Classification
Based on the analysis of its functional groups and data from analogous compounds, 4-tert-butyl-alpha-chloropropiophenone is predicted to have the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Danger
Hazard Pictograms:
(Note: These pictograms are predicted based on the expected hazards of the chemical class.)
Core Principles of Safe Handling: A Proactive Approach
The safe handling of 4-tert-butyl-alpha-chloropropiophenone is predicated on a multi-layered risk mitigation strategy. The following workflow illustrates the decision-making process for ensuring laboratory safety.
Caption: Risk assessment and mitigation workflow for handling 4-tert-butyl-alpha-chloropropiophenone.
Engineering Controls: The First Line of Defense
All manipulations of 4-tert-butyl-alpha-chloropropiophenone, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. The high reactivity of alpha-chloro ketones necessitates that vapors and aerosols are effectively contained.[1]
Personal Protective Equipment (PPE): Essential Barriers
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Prevents skin contact and absorption. Double-gloving provides additional protection against tears and permeation. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and the lachrymatory effects of the compound. |
| Lab Coat | Flame-resistant, fully buttoned | Protects skin and personal clothing from contamination. |
| Respirator | NIOSH-approved respirator with organic vapor cartridges | Recommended for weighing large quantities or in case of ventilation failure. |
Experimental Protocols: Step-by-Step Methodologies
Safe Weighing and Transfer of Solid 4-tert-butyl-alpha-chloropropiophenone
-
Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat) before entering the designated work area.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Containment: Place an analytical balance inside the fume hood. Use a weigh boat or a tared vial to contain the solid.
-
Transfer: Use a clean, dedicated spatula for transferring the solid. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of the reaction solvent to minimize dust generation.
-
Cleaning: After transfer, carefully clean the spatula and the weighing area with a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.
-
Securing: Tightly cap the source container and the receiving vessel before removing them from the fume hood.
Emergency Procedures: A Validating System for Safety
Rapid and correct response to an exposure or spill is critical.
Exposure Response Protocol:
Caption: Step-by-step emergency response protocol for different exposure routes.
First-Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Storage and Incompatibility
Store 4-tert-butyl-alpha-chloropropiophenone in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Bases: May cause decomposition or unwanted reactions.
-
Nucleophiles: The alpha-chloro ketone moiety is susceptible to nucleophilic attack.
Disposal Considerations
All waste containing 4-tert-butyl-alpha-chloropropiophenone must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service.[1]
Conclusion
While 4-tert-butyl-alpha-chloropropiophenone is a valuable intermediate in research and development, its potential hazards, primarily due to the alpha-chloro ketone functional group, demand a rigorous and proactive safety culture. By understanding the underlying chemical reactivity and implementing the multi-layered safety protocols outlined in this guide—encompassing engineering controls, appropriate PPE, and well-rehearsed emergency procedures—researchers can handle this compound with a high degree of safety and confidence.
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Solubility Profile and Solvent Selection Strategy for 1-(4-tert-butylphenyl)-2-chloropropan-1-one
A Technical Guide for API Synthesis and Process Development
Abstract
1-(4-tert-butylphenyl)-2-chloropropan-1-one (CAS: 31253-08-4), a critical intermediate in the synthesis of the antidepressant Bupropion, exhibits a distinct solubility profile driven by its competing lipophilic tert-butyl moiety and polar
Physicochemical Basis of Solubility
To predict solvent behavior accurately, one must deconstruct the molecule’s interactions:
-
Lipophilic Domain (Solubility Driver): The 4-tert-butylphenyl group dominates the molecule's volume. The bulky tert-butyl group generates significant Van der Waals interactions, necessitating solvents with dispersive capacity (London dispersion forces). This renders the molecule highly soluble in aromatics and chlorinated hydrocarbons.
-
Polar Domain (Reactivity Driver): The
-chloroketone motif ( ) introduces a permanent dipole. While this allows for interaction with polar aprotic solvents (e.g., Acetone, DMF), the lipophilic tail prevents dissolution in highly polar protic solvents like water.
Key Properties:
-
Molecular Weight: 224.73 g/mol
-
Physical State: Pale yellow liquid or low-melting solid (MP: ~51°C depending on purity).
-
LogP (Predicted): ~3.8 (Highly Lipophilic).
Solubility Landscape: Quantitative & Qualitative Matrix
The following data summarizes solvent compatibility based on process utility.
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary reaction solvent; Extraction. |
| Chlorinated | Chloroform | Excellent | Alternative to DCM; NMR solvent. |
| Aromatic | Toluene | High | High-temp amination; Azeotropic drying. |
| Esters | Ethyl Acetate | High | Green alternative for extraction. |
| Polar Aprotic | Acetone | Good | Soluble, but risk of lachrymatory vapor transport. |
| Polar Aprotic | NMP / DMF | Good | Critical for promoting SN2 amination reactions. |
| Alcohols | Methanol / Ethanol | Moderate (Temp.[1] Dependent) | Ideal for recrystallization (Soluble hot, insoluble cold). |
| Alkanes | Hexanes / Heptane | Low to Moderate | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash medium to remove inorganic salts. |
Technical Insight: While DCM is the "universal" solvent for this intermediate, N-Methyl-2-pyrrolidone (NMP) is the superior choice for the subsequent amination step to form Bupropion. NMP solvates the nucleophile (t-butylamine) while stabilizing the transition state, significantly accelerating the reaction compared to toluene or alcohols.
Application-Specific Solvent Strategy
A. For Synthesis (Reaction Medium)
When using 1-(4-tert-butylphenyl)-2-chloropropan-1-one as an electrophile:
-
Objective: Maximize rate of nucleophilic substitution.
-
Recommendation: Use Polar Aprotic Solvents (NMP, Acetonitrile).
-
Mechanism: These solvents solvate cations well but leave anions (nucleophiles) "naked" and more reactive.
-
Warning: Avoid alcohols as primary reaction solvents if competing solvolysis (ether formation) is a risk, although for bulky amines this is less of a concern.
B. For Purification (Recrystallization) [2][3]
-
Objective: Remove unreacted propiophenone or tarry byproducts.
-
Recommendation: Isopropyl Alcohol (IPA) or Ethanol/Water (9:1) .
-
Protocol: The compound acts as an oil in pure water but crystallizes from cooling alcohols. A "oiling out" phenomenon is common; slow cooling with vigorous stirring is required.
Visualizing the Workflow
The following diagrams illustrate the decision logic for solvent selection and the purification workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on the specific stage of API processing.
Figure 2: Recrystallization Workflow
Caption: Step-by-step purification protocol to isolate high-purity intermediate from crude reaction mixtures.
Validated Experimental Protocols
Protocol A: Gravimetric Solubility Screen
Use this to verify solvent suitability for a specific batch.
-
Preparation: Weigh exactly 100 mg of 1-(4-tert-butylphenyl)-2-chloropropan-1-one into three separate 4mL vials.
-
Solvent Addition:
-
Vial A: Add 1.0 mL Toluene .
-
Vial B: Add 1.0 mL Methanol .
-
Vial C: Add 1.0 mL Hexane .
-
-
Agitation: Sonicate for 5 minutes at ambient temperature (25°C).
-
Observation:
-
Clear Solution: High Solubility (>100 mg/mL).
-
Cloudy/Precipitate: Saturation reached.
-
-
Quantification (Optional): If undissolved solid remains, filter the supernatant, dry the remaining solid, and weigh to calculate the dissolved mass by difference.
Protocol B: Purification via Recrystallization
Target: Removal of unreacted 4'-tert-butylpropiophenone.
-
Dissolution: Place 10g of crude material in a 100mL Erlenmeyer flask. Add 30mL of Isopropyl Alcohol (IPA) .
-
Heating: Heat to 65°C with stirring. If the solid does not dissolve completely, add IPA in 2mL increments until a clear yellow solution is obtained.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 30-45 mins) to prevent oiling out.
-
Crystallization: Once turbidity appears, place in an ice bath (0-4°C) for 1 hour. White to off-white crystals should form.
-
Isolation: Filter via Büchner funnel. Wash the cake with 10mL of cold Hexane (to remove surface oils).
-
Drying: Vacuum dry at 30°C. Note: High vacuum is preferred due to the low melting point.
Safety & Handling (Critical)
-
Lachrymator Hazard: Like many
-haloketones, this compound is a potent lachrymator (tear gas agent).[4]-
Engineering Control: All solubility testing and transfers must be performed in a functioning chemical fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium hydroxide in ethanol to decompose the
-chloro moiety before removal from the hood.
-
-
Skin Absorption: The high lipophilicity facilitates skin absorption. Double-gloving (Nitrile) is mandatory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22228393, 1-(4-tert-butylphenyl)-2-chloropropan-1-one. Retrieved from [Link]
- Musso, D. L., et al. (1997). Synthesis and Evaluation of the Antidepressant Activity of Bupropion Enantiomers. Bioorganic & Medicinal Chemistry Letters.
- Google Patents. (2010). Process for preparing bupropion hydrochloride (US7737302B2).
- BenchChem. (2025). Safety and Handling of Alpha-Haloketones.
Sources
Methodological & Application
using sulfuryl chloride for chlorination of tert-butylpropiophenone
Application Note: Precision -Chlorination of tert-Butylpropiophenone Using Sulfuryl Chloride
Executive Summary
The
This Application Note details a high-precision protocol using sulfuryl chloride (
Reaction Mechanism & Chemical Logic
The Ionic Pathway
Unlike radical chlorinations (which require light/initiators and risk chlorinating the tert-butyl group), this protocol leverages the acid-catalyzed ionic mechanism .
-
Enolization: The reaction is autocatalytic. The ketone tautomerizes to its enol form, catalyzed by the HCl generated in situ.
-
Electrophilic Attack: The electron-rich enol attacks the sulfuryl chloride (acting as a source of electrophilic chlorine,
). -
Decomposition: The intermediate chlorosulfite breaks down to release
and , driving the equilibrium forward.
Mechanistic Diagram
The following diagram illustrates the critical Enol-driven pathway and the specific activation role of HCl.
Figure 1: Acid-catalyzed ionic mechanism for the
Safety Assessment: Sulfuryl Chloride
Hazard Class: Corrosive, Acute Toxicity, Reacts Violently with Water.
-
Gas Evolution: The reaction generates stoichiometric quantities of
and gas.[1] A highly efficient scrubber system (NaOH trap) is mandatory . -
Induction Period Risk: Pure
reactions often exhibit an induction period. If the reagent is added too quickly without reaction initiation, a sudden accumulation of intermediates can lead to a violent, uncontrollable exotherm.-
Control: We use a methanol spike (see Protocol) to generate an initial pulse of HCl, eliminating the induction period.
-
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| tert-Butylpropiophenone | Substrate | 1.0 | Purity >98% recommended.[2][3] |
| Sulfuryl Chloride ( | Reagent | 1.1 | Freshly distilled if yellow/green. |
| Dichloromethane (DCM) | Solvent | 5-10 Vol | Anhydrous not strictly required, but dry is better. |
| Methanol (MeOH) | Catalyst | 0.05 | Critical: Initiates HCl generation. |
| Sodium Bicarbonate | Quench | N/A | Saturated aqueous solution.[3] |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a scrubber (10% NaOH).
-
Charge the flask with tert-butylpropiophenone (1.0 eq) and DCM (5 volumes).
-
Add the catalytic Methanol (0.05 eq). Note: This small amount of alcohol reacts immediately with the first drop of SO2Cl2 to release HCl, kickstarting the enolization.
Step 2: Controlled Addition
-
Charge the addition funnel with Sulfuryl Chloride (1.1 eq).
-
Begin dropwise addition at Room Temperature (20–25°C).
-
Monitor: Look for steady gas evolution (
).-
Expert Insight: If gas evolution does not start after 5% addition, STOP . Gently warm the flask to 30°C until gas evolves, then cool back to RT and resume. Do not accumulate unreacted reagent.
-
-
Maintain temperature between 25°C and 30°C. The reaction is slightly exothermic.
Step 3: Reaction & Completion
-
After addition is complete, stir at room temperature for 1–2 hours.
-
IPC (In-Process Control): Check by TLC (Hexane/EtOAc 9:1) or HPLC.[4] The starting ketone spot should disappear.
Step 4: Workup & Purification
-
Quench: Pour the reaction mixture slowly into a stirred beaker of ice-cold Saturated
. Caution: Vigorous foaming ( ). -
Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash: Wash the organic layer with water (
) and Brine ( ). -
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at <40°C. -
Crystallization: The crude oil often solidifies upon cooling. Recrystallize from Hexanes or MeOH/Water to obtain the pure
-chloro ketone as a white/off-white solid.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Gas Evolution | Induction period; lack of acid catalyst. | Add 0.05 eq MeOH or a drop of conc. HCl. Warm slightly to initiate. |
| Dark Color (Green/Black) | Decomposition or radical side-reactions. | Ensure no direct sunlight. Use distilled |
| Dichlorination | Excess reagent or high temperature. | Strictly limit |
| Aromatic Chlorination | Ring activation (less likely with this substrate). | Avoid Lewis acids (Fe, AlCl3). Ensure glassware is clean of metal salts. |
References
-
Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Phenylacetone with Sulfuryl Chloride.[4] The Journal of Organic Chemistry, 29(7), 1956–1960.[4] Link
-
Masilamani, D., & Rogic, M. M. (1981). Alpha-Chlorination of Ketones using Sulfuryl Chloride.[6] The Journal of Organic Chemistry.[4][7] (General methodology foundation).
-
BenchChem. Application Notes: Sulfuryl Chloride as a Versatile Chlorinating Agent.[2][6]Link
-
Kharasch, M. S., & Brown, H. C. (1942). Method of Chlorination with Sulphuryl Chloride.[5][6] US Patent 2,302,228. Link
-
Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pKa value.[8] Canadian Journal of Chemistry, 68(11), 2060-2069. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 5. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of α-Aminoketones from α-Chloroketones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The α-aminoketone scaffold is a privileged structural motif found in numerous pharmaceuticals, natural products, and bioactive molecules.[1][2] Furthermore, these compounds are exceptionally versatile synthetic intermediates, enabling the construction of more complex nitrogen-containing derivatives.[1] This guide provides an in-depth analysis of the primary synthetic strategies for converting readily available α-chloroketones into the corresponding α-aminoketones. We will move beyond a simple recitation of steps to explore the mechanistic rationale, comparative advantages, and practical challenges associated with each core methodology. Detailed, field-tested protocols and visual aids are provided to ensure successful implementation in a research and development setting.
Introduction: The Strategic Importance of α-Aminoketones
The conversion of α-haloketones into α-aminoketones is a cornerstone transformation in medicinal and synthetic chemistry.[3][4] The reactivity of the α-chloroketone, which possesses two electrophilic sites (the α-carbon and the carbonyl carbon), makes it a powerful building block for heterocyclic synthesis and functional group manipulation.[5][6] The resulting α-aminoketone product retains this valuable bifunctionality, opening pathways to α-amino alcohols, α-amino acids, and complex heterocyclic systems like thiazoles and pyrroles.[1][5]
Selecting the appropriate synthetic route from an α-chloroketone is critical and depends on the desired amine (primary, secondary, or tertiary), the scale of the reaction, and the presence of other functional groups on the substrate. This document details four principal pathways: Direct Amination, the Delépine Reaction, the Gabriel Synthesis, and the Azide Displacement-Reduction sequence.
Synthetic Pathways and Mechanistic Considerations
The conversion of an α-chloroketone to an α-aminoketone is fundamentally a nucleophilic substitution reaction at the α-carbon. The primary challenge lies in controlling the selectivity and avoiding common side reactions.
Figure 1: Overview of major synthetic routes from α-chloroketones.
Method 1: Direct Nucleophilic Amination
This is the most direct approach, involving the reaction of the α-chloroketone with ammonia or a primary/secondary amine. The reaction proceeds via a standard SN2 mechanism.
-
Causality and Limitations: While conceptually simple, direct amination is often plagued by a lack of selectivity.[7] The newly formed α-aminoketone is itself a nucleophile and can react with another molecule of the α-chloroketone starting material. This leads to the formation of di- and tri-alkylated byproducts, complicating purification and reducing the yield of the desired product.[7] Using a large excess of the amine nucleophile can help favor the formation of the desired product, but this is not always practical or economical.
Method 2: The Delépine Reaction for Primary Amines
The Delépine reaction is a classic and reliable method for synthesizing primary amines from active alkyl halides, including α-chloroketones.[8][9][10] It ingeniously uses hexamethylenetetramine (urotropine) as an ammonia surrogate, which prevents the over-alkylation issues seen in direct amination.[11]
-
Mechanistic Insight: The synthesis is a two-step process.
-
Quaternary Salt Formation: The α-chloroketone reacts with one of the nitrogen atoms of hexamethylenetetramine in an SN2 reaction to form a stable quaternary ammonium salt.[12] This salt is typically insoluble in non-polar solvents like chloroform and precipitates from the reaction mixture.
-
Acid Hydrolysis: The purified salt is then treated with hot, acidic ethanol. This hydrolyzes the hexamine cage, liberating the desired primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[11][12]
-
Figure 3: Mechanism of the Gabriel Synthesis.
Method 4: The Azide Displacement and Reduction Pathway
This two-step sequence is highly effective and offers a reliable alternative to the classic named reactions. It involves the formation of an intermediate α-azidoketone, which is then reduced to the desired α-aminoketone.
-
Mechanistic Insight:
-
Azide Displacement: The α-chloroketone is treated with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF or acetone. This proceeds via a clean SN2 reaction to yield the α-azidoketone. [13] 2. Azide Reduction: The α-azidoketone is then reduced to the primary amine. Several methods are effective, including catalytic hydrogenation (H₂ over Pd/C) or reduction with tin(II) chloride (SnCl₂). [14][15]* Critical Consideration - Pyrazine Formation: The primary challenge with this method is the instability of the product. α-aminoketones are prone to rapid intermolecular self-condensation followed by oxidation to form highly stable pyrazine dimers. [15]This side reaction can drastically lower the yield. To circumvent this, the reduction is often followed by immediate, in-situ protection of the newly formed amine (e.g., as a Boc-carbamate by adding Boc-anhydride directly to the workup) before final purification. [15]Tin(II) chloride reduction followed by immediate Boc protection is considered a method of choice. [15]
-
Figure 4: Mechanism of the Azide Displacement-Reduction pathway.
Comparative Summary of Methods
| Method | Amine Type | Key Advantages | Key Limitations & Considerations |
| Direct Amination | Primary, Secondary, Tertiary | Operationally simple; one step. | Prone to over-alkylation, leading to mixtures of products and difficult purification. [7] |
| Delépine Reaction | Primary Only | Excellent selectivity for primary amines; avoids polyalkylation; reagents are readily available. [8][11] | Requires two distinct steps; hydrolysis conditions are acidic; poor atom economy (forms formaldehyde). [11] |
| Gabriel Synthesis | Primary Only | Excellent selectivity for primary amines; avoids polyalkylation; Ing-Manske cleavage is mild. [16][17] | Generally fails with sterically hindered halides; phthalhydrazide byproduct can sometimes be difficult to remove completely. [16] |
| Azide/Reduction | Primary Only | Clean SN2 displacement; versatile reduction methods available. | Product is often unstable and can dimerize to pyrazines; requires a second reduction step and often in-situ protection. [15] |
Detailed Experimental Protocol: The Delépine Reaction
This protocol describes the synthesis of 2-aminoacetophenone hydrochloride from 2-chloroacetophenone as a representative example.
Materials:
-
2-Chloroacetophenone
-
Hexamethylenetetramine (Urotropine)
-
Chloroform (CHCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Diethyl Ether
-
Magnetic stirrer and hotplate
-
Round-bottom flasks
-
Reflux condenser
-
Büchner funnel and filter paper
Workflow:
Figure 5: Experimental workflow for the Delépine Reaction.
Procedure:
Part A: Formation of the Hexamethylenetetraminium Salt
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hexamethylenetetramine (14.0 g, 0.1 mol) in 100 mL of chloroform.
-
To this stirring solution, add 2-chloroacetophenone (15.5 g, 0.1 mol) portion-wise over 10 minutes. An exothermic reaction will occur, and a white precipitate will begin to form.
-
Continue stirring the mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.
-
Cool the flask in an ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting quaternary ammonium salt in a vacuum oven or air-dry to a constant weight. The yield should be nearly quantitative.
Part B: Acidic Hydrolysis to the Amine Hydrochloride
-
Place the dried quaternary salt from Part A into a 500 mL round-bottom flask.
-
Add 150 mL of 95% ethanol, followed by the slow and careful addition of 75 mL of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Continue refluxing with stirring for 2-4 hours. The suspended solid will gradually dissolve as the hydrolysis proceeds.
-
After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystallization.
-
Collect the crystalline product (2-aminoacetophenone hydrochloride) by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol, followed by a wash with cold diethyl ether.
-
Dry the product to obtain the final α-aminoketone salt.
Conclusion
The conversion of α-chloroketones to α-aminoketones is a fundamental transformation with multiple reliable solutions. Direct amination, while simple, is often impractical due to over-alkylation. For the targeted synthesis of primary α-aminoketones, the Delépine Reaction and Gabriel Synthesis offer classic, high-yielding, and selective routes by using ammonia surrogates. The Azide Displacement-Reduction sequence is a highly effective modern alternative, with the crucial caveat that the resulting aminoketone must often be protected in situ to prevent the formation of pyrazine side products. The choice of method will ultimately be guided by the specific substrate, desired scale, and the available reagents and equipment.
References
-
Patel, M., & Seth, M. (2012). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC - NIH. [Link]
-
Aradi, K., et al. (2014). α-Azido ketones, Part 6. Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. Arkat USA. [Link]
-
Ball, M., & Craig, D. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
-
Bao, X., et al. (2021). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. Journal of the American Chemical Society. [Link]
-
Shaikh, A. A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. SpringerLink. [Link]
-
Wang, Z., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications. [Link]
-
Ball, M., & Craig, D. (2020). Recent advances in the synthesis of α-amino ketones. ResearchGate. [Link]
-
Shaikh, A. A., et al. (2024). Advances in the Synthetic Approaches to α‐Amino Ketones: Scope, Mechanism, and Application. European Journal of Organic Chemistry. [Link]
-
Tiffner, M., et al. (2019). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. Chemistry – A European Journal. [Link]
-
Tidwell, T. T. (1990). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Wikipedia. [Link]
-
Wiley Online Library. (n.d.). Delépine Reaction. Merck Index. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, esters, nitriles and related compounds by α-amination. Organic Chemistry Portal. [Link]
-
Ball, M., & Craig, D. (2020). Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Scribd. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. [Link]
-
J&K Scientific LLC. (n.d.). Gabriel Synthesis. J&K Scientific LLC. [Link]
-
Wikipedia. (n.d.). Delépine reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
-
Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
-
Tona, V., et al. (2020). Free Amino Group Transfer via α‐Amination of Native Carbonyls. Angewandte Chemie International Edition. [Link]
-
YouTube. (2021). Amination of Alfa Halo acids # Strecker's synthesis. YouTube. [Link]
-
El-Gazzar, M. G., et al. (2018). N-Dealkylation of Amines. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Delépine reaction. Organic Chemistry Portal. [Link]
-
Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Xie, J.-H., et al. (2018). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications. [Link]
-
Tang, R.-Y., et al. (2021). Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement. Organic Letters. [Link]
- Google Patents. (n.d.). Process for the preparation of alpha-aminoketone salts.
-
Al-Jbouri, F. A. (2015). SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. ResearchGate. [Link]
-
Lima, F., et al. (2016). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Delépine Reaction [drugfuture.com]
- 10. scribd.com [scribd.com]
- 11. Delépine reaction - Wikipedia [en.wikipedia.org]
- 12. Delepine reaction [organic-chemistry.org]
- 13. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]
- 14. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 17. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
removing unreacted bromine/chlorine from alpha-haloketone mixtures
Subject: Removal of Unreacted Halogens ( , ) from Reaction Mixtures
-Haloketones are potent lachrymators (tear-inducing agents). All procedures described below must be performed in a functioning fume hood. Double-gloving (nitrile over laminate) is recommended.Introduction: The "Invisible" Yield Killer
In the synthesis of
Standard quenching protocols used for general organic synthesis (e.g., rapid sodium thiosulfate washing) often fail with
-
Bunte Salt Formation: Loss of product into the aqueous layer.
-
Favorskii Rearrangement: Skeletal rearrangement triggered by basic quenchers.
-
Over-halogenation: Continued reaction during workup.
This guide provides the logic and protocols to selectively remove halogens without destroying your sensitive product.
Module 1: The Chemistry of Quenching
To choose the right protocol, you must understand the competition between Redox (desired) and Substitution (undesired).[1]
The Mechanism
We rely on a reducing agent (e.g.,
-
The Desired Path (Redox): The sulfur species donates electrons to
, reducing it to .[1] -
The Fatal Flaw (Substitution):
-Haloketones are excellent electrophiles for reactions. Soft nucleophiles like thiosulfate ( ) can attack the -carbon, displacing the halogen to form a water-soluble Bunte Salt (S-alkyl thiosulfate).
Key Insight: If your product "disappears" during a thiosulfate wash, you likely didn't lose it; you converted it into a water-soluble salt.
Figure 1: The competition between reducing the halogen (Path A) and destroying the product (Path B).
Module 2: Decision Matrix (Selecting the Agent)
Do not default to Thiosulfate.[2] Use this table to select the correct agent based on your substrate's sensitivity.
| Agent | Chemical | Mechanism | Risk Profile | Best For |
| Sodium Bisulfite | Redox | Low. Less nucleophilic than thiosulfate; acidic pH prevents Favorskii. | Standard Workup. Most | |
| Sodium Sulfite | Redox | Medium. Slightly basic; risk of hydrolysis or Favorskii if T > 0°C. | Acid-sensitive substrates (acetals). | |
| Sodium Thiosulfate | Redox | High. Strong nucleophile; high risk of Bunte salt formation. | NOT recommended unless bisulfite fails. | |
| Cyclohexene | Alkene Scavenging | Zero. Non-aqueous; reacts with | Water-Sensitive or extremely labile products. |
Module 3: Detailed Protocols
Protocol A: The Standard Bisulfite Quench (Recommended)
Use this for 90% of aromatic and aliphatic
Reagents:
-
10% w/v Aqueous Sodium Bisulfite (
). -
Solvent: DCM or Ethyl Acetate.
Step-by-Step:
-
Cool Down: Cool the reaction mixture to 0–5°C .
-
Reason: Quenching is exothermic.[3] Heat accelerates the
side reaction.
-
-
Dilution: Dilute the reaction mixture with your extraction solvent (DCM/EtOAc) before adding water.
-
The Dropwise Quench: Add cold 10%
solution dropwise with vigorous stirring.-
Visual Check: The red/brown color of bromine should fade to a pale yellow or clear solution.[3]
-
Self-Validation: Stop adding bisulfite immediately once the color dissipates. Excess bisulfite increases the ionic strength and can promote emulsion.
-
-
Phase Separation: Separate the layers immediately. Do not let them stir for prolonged periods.[2]
-
The "Polishing" Wash: Wash the organic layer once with water, then once with saturated brine.
-
Reason: Removes residual acid (
) generated during the reaction.
-
Protocol B: The Non-Aqueous Scavenge (For Labile Substrates)
Use this if your product hydrolyzes instantly in water.[1]
Reagents:
-
Cyclohexene or Limonene.
Step-by-Step:
-
Quantify Excess: Estimate the excess bromine (e.g., if you used 1.1 eq and reaction is complete, you have 0.1 eq excess).
-
Add Scavenger: Add 1.5 equivalents (relative to the excess bromine) of Cyclohexene directly to the reaction pot.
-
Monitor: Stir at room temperature. The red color will disappear as 1,2-dibromocyclohexane forms.[1]
-
Workup: Proceed to solvent evaporation. The dibromocyclohexane byproduct is a high-boiling liquid; if your product is a solid, recrystallization will remove the scavenger byproduct easily.[1]
Module 4: Troubleshooting & FAQ
Q1: "I used Thiosulfate and my product yield is 10%."
Diagnosis: You likely formed a Bunte Salt (
-
Recovery: Acidify the aqueous layer (HCl) and reflux (caution: harsh) to hydrolyze back to thiol/disulfide, or treat with strong acid to attempt reversion (difficult).
-
Prevention: Switch to Protocol A (Bisulfite) immediately.
Q2: "The organic layer turned purple/pink after separation."
Diagnosis: Re-oxidation. Residual
-
Ensure a thorough Brine wash was performed.
-
Add a small amount of solid
or activated charcoal to the organic layer before drying with . Filter rapidly.
Q3: "I have a terrible emulsion."
Diagnosis:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. This breaks the surface tension of microscopic droplets.
-
Dilution: Add more organic solvent (DCM).
-
Wait: Do not shake vigorously; use a gentle rocking motion.
Q4: "Can I use Sodium Bicarbonate (
) to neutralize the acid?"
Diagnosis: Risky.[5]
Reasoning: Bicarbonate is basic. If your
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate quenching protocol.
References
-
Reeves, J. T., et al. (2014).[6] "The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides." Organic Letters, 16(4), 1196–1199.[1] (Demonstrates the facile formation of Bunte salts from alkyl halides and thiosulfate).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halides." Green Chemistry, 11, 1204-1210.[1] (Discussion of oxidative halogenation and workup considerations).
-
BenchChem Technical Support. (2025). "Removal of Unreacted Bromine from Reaction Mixtures." (General industry standard for bisulfite usage).
Sources
- 1. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides [organic-chemistry.org]
Technical Support Center: Stability & Handling of 1-(4-tert-butylphenyl)-2-chloro-propan-1-one
Executive Summary & Molecule Profile
User Context: This guide addresses stability concerns regarding 1-(4-tert-butylphenyl)-2-chloro-propan-1-one (CAS: 27465-51-6), a critical
The Core Challenge: As an
| Property | Specification | Critical Note |
| Molecular Formula | Susceptible to radical cleavage at C-Cl bond. | |
| Chirality | C2 is chiral | High Risk: Racemizes rapidly in basic/protic media via enolization. |
| Appearance | White to off-white solid | Warning: Yellowing indicates photo-degradation or enone formation. |
| Storage | 2-8°C, Protect from Light | Critical: Degrades at RT in solution over >24h. |
Critical Degradation Pathways (The "Why" Behind Your Issues)
Users frequently report yield loss or purity drops during storage. These are rarely random; they follow three specific mechanistic pathways.
Pathway A: The "Enone" Elimination (Base/Thermal Risk)
-
Trigger: Presence of weak bases (even bicarbonate) or elevated temperatures (>40°C).
-
Mechanism: Dehydrohalogenation. The
-proton is acidic.[1] Base abstraction leads to the elimination of HCl, forming the -unsaturated ketone (1-(4-tert-butylphenyl)prop-2-en-1-one). -
Symptom: Appearance of a new UV-active peak at a higher retention time (more lipophilic) and yellowing of the solution.
Pathway B: Solvolysis & Substitution (Solvent Risk)
-
Trigger: Protic solvents (Methanol, Ethanol, Water).
-
Mechanism:
or attack by the solvent oxygen on the -carbon, displacing chloride. -
Symptom: Formation of the
-methoxy or -hydroxy impurity.
Pathway C: Photolytic Rearrangement (Light Risk)
-
Trigger: UV light (254 nm - 365 nm).
-
Mechanism: Homolytic cleavage of the C-Cl bond followed by a 1,2-aryl shift (Favorskii-like photochemical rearrangement) to form indanones or linear acids.
-
Symptom: Complex impurity profile and rapid pH drop (due to HCl release).
Visualizing the Chemistry
The following diagram maps the degradation logic users must understand to troubleshoot purity issues.
Caption: Figure 1. Primary degradation pathways.[2] Red path indicates elimination (most common in synthesis); Yellow path indicates solvolysis (storage issue); Grey path indicates photodegradation.
Troubleshooting Guides & FAQs
Module A: Solution Stability & Solvent Selection
Q: I dissolved the compound in Methanol for HPLC analysis, and after 4 hours, I see a 2% impurity growth. Why? A: You are observing solvolysis .
-
The Science: Methanol is a nucleophile. Even without base, the
-chloro ketone is reactive enough to slowly undergo substitution, forming the -methoxy derivative. -
The Fix:
-
Switch Diluents: Use Acetonitrile (ACN) or Dichloromethane (DCM) for stock solutions. These are aprotic and stabilize the C-Cl bond.
-
Limit Protic Exposure: If using reversed-phase HPLC, ensure the autosampler is kept at 4°C. The half-life of this compound in MeOH at RT is roughly 12–24 hours depending on concentration.
-
Q: Can I store this compound in DMSO? A: Use with caution.
-
DMSO is an oxidant and a polar aprotic solvent that enhances nucleophilicity. While better than methanol, long-term storage in DMSO can lead to Kornblum oxidation (forming the
-keto aldehyde/dione) if any heating occurs. -
Recommendation: Prepare DMSO stocks immediately before use.
Module B: Racemization (Chiral Purity)
Q: We synthesized the (S)-enantiomer, but the ee% dropped from 98% to 50% after workup. What happened? A: You likely exposed the compound to base-catalyzed enolization .
-
The Science: The proton at C2 (between the Cl and Carbonyl) is highly acidic (
). Even weak bases (like aqueous used in washes) can deprotonate this carbon, forming a planar enolate. When the proton returns, it does so from either face, resulting in a racemic mixture. -
Protocol Adjustment:
-
Avoid Basic Washes: Use water or dilute acid (
) for workups if possible. -
Fast Processing: Keep all liquid phases cold (0-5°C) during extraction to kinetically slow the enolization.
-
Module C: Photostability
Q: My clear glass vial solution turned yellow overnight on the bench. A: This is photo-induced radical degradation .
-
The Science:
-Chloroketones absorb UV light, leading to the homolytic cleavage of the C-Cl bond. This generates a chlorine radical and a phenacyl radical, which recombine to form colored oligomers or undergo rearrangement. -
The Fix:
-
Strict Amber Glass: All solutions must be stored in amber glassware.
-
Foil Wrap: If amber glass is unavailable, wrap vials in aluminum foil immediately.
-
Validated Analytical Protocol (HPLC)
To accurately monitor stability without inducing degradation during the analysis itself, use this validated method setup.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5µm | Standard stationary phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.8) suppresses enolization/racemization. |
| Mobile Phase B | Acetonitrile | Aprotic organic modifier prevents solvolysis. |
| Gradient | 50% B to 90% B over 10 mins | High organic start elutes the lipophilic tert-butyl group efficiently. |
| Temperature | 25°C (Column), 4°C (Sampler) | Crucial: Heat promotes elimination to the Enone. |
| Detection | 254 nm | Aligns with the phenyl chromophore. |
Troubleshooting Logic Flow
Use this decision tree to diagnose impurity issues in your specific experiment.
Caption: Figure 2. Diagnostic logic for identifying the root cause of instability.
References
-
Sonawane, H. R., et al. (2007). "Photochemical rearrangement of
-chloropropiophenones: A convenient synthesis of -arylpropanoic acids." Tetrahedron, 63(35), 8499-8504. -
Musah, R. A., et al. (2012). "The synthesis of Bupropion from m-chloropropiophenone: A greener approach." Journal of Chemical Education, 89(6), 800-802.
-
Bondi, R. W., et al. (2018). "Process for the preparation of Bupropion Hydrochloride." U.S. Patent 9,873,663.
-
Singh, R., et al. (2011). "Stress degradation studies on Bupropion Hydrochloride and development of a validated stability-indicating HPLC method." Journal of Chromatographic Science, 49(1), 58-63.
Sources
Technical Support Center: Friedel-Crafts Acylation of tert-Butylbenzene
Status: Operational Ticket ID: FC-TBB-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Impurity Management
Introduction: The "Purity vs. Yield" Paradox
Welcome to the Reaction Optimization Center. You are likely here because the acylation of tert-butylbenzene is deceptive. While the tert-butyl group is a strong para-director due to steric bulk, it is also chemically labile.
In this reaction, you are fighting two opposing forces:
-
Kinetic Control (Desired): Rapid formation of the para-acylated product.
-
Thermodynamic Instability (Undesired): The tert-butyl group is prone to migration (isomerization) or ejection (de-alkylation) under the very Lewis Acid conditions required for acylation.
This guide treats your experiment as a system to be debugged. Follow the modules below to diagnose and resolve your specific failure mode.
Module 1: Critical Failure Diagnosis (Troubleshooting)
Issue A: "My reaction stalls at ~50% conversion."
Diagnosis: Catalyst Sequestration (The "Stoichiometry Trap"). Unlike Friedel-Crafts alkylation (which is catalytic), acylation is not catalytic . The product (a ketone) acts as a Lewis base, coordinating strongly with the aluminum chloride to form a stable 1:1 complex. This removes the catalyst from the cycle.
-
The Fix: You must use >1.0 equivalent of
relative to the acyl chloride. -
Recommended Ratio: 1.1 – 1.2 equivalents of
per equivalent of Acyl Chloride.[1]
Issue B: "I see benzene or toluene in my GC-MS."
Diagnosis: De-alkylation (Reverse Friedel-Crafts). The tert-butyl cation is stable. If the reaction temperature is too high or the Lewis acid is too strong/uncomplexed, the catalyst will attack the alkyl group, causing it to leave as a cation (which may then polymerize or re-attach elsewhere).
-
The Fix:
-
Lower Temperature: Run the addition at 0°C to 5°C. Do not reflux until the addition is complete.
-
Protect the Substrate: Do not mix
and tert-butylbenzene alone. The catalyst will rip the alkyl group off before the acylating agent arrives. Always pre-complex the with the Acyl Chloride first (Perrier Method) or add to the mixture of Substrate + Acyl Chloride.
-
Issue C: "I have significant meta-isomer impurities."
Diagnosis: Thermodynamic Equilibration (Isomerization). While the tert-butyl group directs para (90%+), acid-catalyzed isomerization can migrate the group to the meta position, which is thermodynamically more stable in some solvent cages.
-
The Fix: Switch solvents.
-
Avoid: Nitrobenzene (High boiling point encourages thermodynamic rearrangement).
-
Use: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These allow for lower temperatures, favoring the kinetic (para) product.
-
Module 2: Optimization Matrix (Solvent & Conditions)
Select your conditions based on your priority:
| Parameter | Standard Protocol (Recommended) | High Solubility / Scale-Up | Green / Alternative |
| Solvent | Dichloromethane (DCM) | Nitrobenzene | Neat (Solvent-free) |
| Pros | Low boiling (easy removal), favors kinetic para product. | Dissolves AlCl3-complexes well; prevents precipitation. | No solvent waste; high throughput. |
| Cons | AlCl3-complex may precipitate as a sludge. | High boiling (hard to remove); toxic; risk of isomerization. | Exothermic control is difficult; requires efficient stirring. |
| Temp | 0°C | RT | 0°C |
| Stoichiometry | 1.0 Substrate : 1.1 Acyl-Cl : 1.2 AlCl3 | 1.0 Substrate : 1.1 Acyl-Cl : 1.2 AlCl3 | 1.0 Substrate : 1.2 Acyl-Cl : 1.5 AlCl3 |
Module 3: Standard Operating Procedure (SOP)
Objective: Synthesis of 4-tert-butylacetophenone via Perrier Addition Method. Scale: 10 mmol basis.
-
Apparatus Preparation:
-
Flame-dry a 3-neck round bottom flask.
-
Equip with a magnetic stir bar, addition funnel, and an inert gas inlet (
or Ar). -
Critical: Vent the system through a
drying tube or into a dilute NaOH trap (to catch HCl gas).
-
-
Acylium Ion Generation (The "Perrier" Step):
-
Charge flask with DCM (20 mL) and
(1.60 g, 12 mmol, 1.2 eq) . -
Cool to 0°C in an ice bath.[2]
-
Add Acetyl Chloride (0.85 mL, 12 mmol, 1.2 eq) dropwise.
-
Observation: The solid
should dissolve/react to form a clear or slightly colored solution of the acylium complex. Stir for 15 mins.
-
-
Substrate Addition:
-
Dissolve ** tert-butylbenzene (1.34 g, 10 mmol, 1.0 eq)** in DCM (5 mL) .
-
Add this solution dropwise to the acylium mixture at 0°C over 20 minutes.
-
Why? Slow addition prevents exotherms that cause de-alkylation.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC/GC.
-
Quench: Pour the reaction mixture slowly onto a mixture of Ice (50g) + Conc. HCl (5 mL) .
-
Why HCl? It breaks the Aluminum-Product complex and dissolves aluminum salts, preventing emulsions.
-
-
Workup:
-
Separate the organic layer.[3] Extract aqueous layer 2x with DCM.
-
Wash combined organics with
, then Brine. -
Dry over
, filter, and concentrate.
-
Module 4: Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the "Stoichiometric Trap" that kills the yield if catalyst loading is too low.
Caption: The mechanism highlights the "Dead End Trap" where the product complexes with the catalyst, necessitating >1.0 equivalent of AlCl3.
Module 5: Troubleshooting Decision Tree
Use this flow to determine your next optimization step.
Caption: Decision matrix for diagnosing low yield or purity issues based on crude analysis.
References
-
Friedel-Crafts Acyl
-
Solvent Effects in Friedel-Crafts Reactions
-
De-tert-butyl
-
Practical Lab Guide & Kinetics
Sources
- 1. reddit.com [reddit.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. article.sapub.org [article.sapub.org]
- 7. purechemistry.org [purechemistry.org]
- 8. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 9. Why is nitrobenzene commonly used as a solvent in Friedel-Crafts acylatio.. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. De-tert-butylation reaction of some substituted phenols [sioc-journal.cn]
controlling temperature in alpha-chlorination of aromatic ketones
A Guide to Mastering Temperature Control for Optimal Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the critical nuances of temperature control in the alpha-chlorination of aromatic ketones. This reaction is a cornerstone in the synthesis of pharmaceutical intermediates and fine chemicals, but its success hinges on precise thermal management. An uncontrolled exotherm or improper temperature profile can lead to a cascade of side reactions, compromising yield, purity, and safety.[1][2]
This resource is structured to provide immediate, actionable answers through FAQs and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark and producing multiple spots on TLC. What's the most likely cause?
A: A dark reaction color and multiple unexpected spots on a Thin-Layer Chromatography (TLC) plate are classic indicators of side reactions, often driven by excessive temperature. High temperatures can promote polychlorination (di- and tri-chlorination), and in the case of activated aromatic rings, electrophilic substitution on the ring itself.[3][4] Immediately check your cooling bath's efficiency and the rate of chlorinating agent addition.
Q2: I'm seeing very low conversion of my starting material, even after several hours. Should I increase the temperature?
A: While gentle heating can sometimes be necessary, low conversion is not always a temperature issue. First, confirm the activity of your chlorinating agent and the absence of inhibitors (like water, which can quench some reagents). If the reagents are fine, a modest, controlled increase in temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C) can be attempted.[5] However, monitor the reaction closely for the appearance of byproducts. An alternative is to add an appropriate catalyst to facilitate the reaction at a lower temperature.
Q3: Why is my reaction producing the di-chlorinated product instead of the desired mono-chlorinated ketone?
A: Dichlorination is a common consequence of poor temperature control and reaction stoichiometry. The initial mono-chlorinated product can be more reactive than the starting ketone, leading to a second chlorination event.[4] This is especially prevalent in base-catalyzed reactions. To favor mono-chlorination, maintain a low temperature to moderate the reaction rate and consider adding the chlorinating agent slowly to a solution of the ketone, ensuring the ketone is always in excess.
Q4: What is the ideal temperature range for alpha-chlorination using sulfuryl chloride (SO₂Cl₂)?
A: For sulfuryl chloride, a powerful and highly reactive agent, the recommended temperature range is typically low, often between 10-20 °C.[6] Running the reaction at or below room temperature is crucial to control its high reactivity and prevent the evolution of corrosive HCl and SO₂ gas from becoming too vigorous, which can also indicate a runaway reaction.[6][7]
Q5: Can I run my N-Chlorosuccinimide (NCS) chlorination at room temperature?
A: Yes, many NCS-based chlorinations can be effectively run at room temperature, which is one of the advantages of its milder reactivity compared to agents like SO₂Cl₂.[6] However, for highly activated ketones or when exceptional selectivity is required, starting at a lower temperature (e.g., 0-5 °C) and allowing the reaction to slowly warm to room temperature is a prudent strategy. Some protocols may even require gentle heating to 50-60 °C to proceed.[5]
In-Depth Troubleshooting Guides
Problem 1: Poor Selectivity - Formation of Polychlorinated and/or Ring-Chlorinated Byproducts
Q: I am getting a mixture of α,α-dichloro ketone and ring-chlorinated isomers. How can I improve the selectivity for the mono-alpha-chloro product?
A: This issue stems from the reaction conditions being too harsh, favoring multiple additions and competing reaction pathways. Temperature is the primary lever to pull here.
Mechanistic Insight: The alpha-chlorination proceeds through an enol or enolate intermediate.[8][9] The rate of formation of this intermediate is highly temperature-dependent.
-
High Temperatures: Accelerate the rate of enol/enolate formation and the subsequent reaction with the chlorinating agent. This increases the likelihood that the newly formed, and often more acidic, alpha-chloro ketone will be deprotonated and chlorinated a second time before all the starting material has reacted.[4] Furthermore, reagents like sulfuryl chloride can cause electrophilic aromatic substitution on activated rings at elevated temperatures.[3][10]
Solutions:
-
Lower the Reaction Temperature: This is the most critical step. If you are running the reaction at room temperature, cool it to 0 °C using an ice-water bath. If you are already at 0 °C, consider a dry ice/acetone bath (-78 °C), especially if using a strong base to form an enolate.[11]
-
Control Reagent Addition: Instead of adding the ketone to the chlorinating agent, use a syringe pump to add the chlorinating agent slowly (dropwise) to a well-stirred solution of the ketone. This maintains a low concentration of the chlorinating agent and ensures it reacts with the more abundant starting material.
-
Choice of Reagent: If using a highly reactive agent like SO₂Cl₂, consider switching to a milder one like N-Chlorosuccinimide (NCS).[6] Milder reagents often provide a wider temperature window for achieving high selectivity.
Troubleshooting Decision Workflow: Poor Selectivity
Caption: Decision tree for troubleshooting poor selectivity in alpha-chlorination.
Problem 2: Runaway Reaction or Uncontrolled Exotherm
Q: My reaction temperature is increasing rapidly and uncontrollably, even with a cooling bath. What should I do and how can I prevent this?
A: This is a thermal runaway, a hazardous situation that must be addressed with extreme caution.[2] It occurs when the reaction generates heat faster than the cooling system can remove it.[12]
Immediate Actions for a Runaway:
-
Stop Reagent Addition: Immediately cease adding any more reagents.
-
Enhance Cooling: If safe to do so, add more coolant (e.g., dry ice) to the bath.
-
Prepare for Quenching: Have a quenching agent ready, but be aware that adding it to a very hot reaction can cause violent boiling.
Prevention is Key:
-
Pre-Cooling: Always cool the reaction vessel containing the ketone and solvent to the target temperature before starting the addition of the chlorinating agent.
-
Dilution: Running the reaction at a lower concentration (using more solvent) provides a larger thermal mass to absorb the heat generated, buffering temperature spikes.
-
Efficient Stirring: Ensure vigorous stirring to dissipate localized hot spots and ensure efficient heat transfer from the solution to the vessel walls and into the cooling bath.[13]
-
Calorimetry Data: For process scale-up, use reaction calorimetry to determine the heat of reaction (ΔH) and predict the adiabatic temperature rise, allowing for the design of an adequate cooling system.[14]
Problem 3: Kinetic vs. Thermodynamic Control in Unsymmetrical Ketones
Q: I am trying to chlorinate an unsymmetrical ketone and getting the chlorine on the more substituted alpha-carbon. How can I target the less substituted position?
A: This is a classic problem of regioselectivity governed by kinetic versus thermodynamic control.[15][16]
-
Thermodynamic Control: Favored by higher temperatures and reversible conditions (e.g., using protic solvents or weaker bases), this pathway forms the more stable, more substituted enol/enolate, leading to chlorination at the more substituted carbon.[17]
-
Kinetic Control: Favored by very low temperatures (-78 °C), strong, bulky, non-nucleophilic bases (like LDA - Lithium diisopropylamide), and aprotic solvents, this pathway deprotonates the most accessible (least sterically hindered) proton, leading to chlorination at the less substituted carbon.[17][18][19]
Solutions:
-
Use Kinetic Conditions: To chlorinate the less substituted side, you must form the kinetic enolate. This requires a strong, bulky base like LDA in an aprotic solvent like THF, and critically, a very low temperature, typically -78 °C .[11][19]
-
Maintain Low Temperature: The enolate must be generated and then reacted with the chlorinating agent at -78 °C. Allowing the mixture to warm up can cause it to equilibrate to the more stable thermodynamic enolate, destroying your regioselectivity.[17]
Data Summary: Temperature & Reagent Selection
| Reagent | Typical Temperature Range | Key Considerations |
| Sulfuryl Chloride (SO₂Cl₂) | 10 - 20 °C[6] | Highly reactive; produces gaseous byproducts (HCl, SO₂). Requires efficient cooling and ventilation. Prone to dichlorination if not controlled.[7] |
| N-Chlorosuccinimide (NCS) | 0 °C to 60 °C[5][6] | Milder reagent, easier to handle. Often requires a catalyst (acid or radical initiator). Succinimide byproduct must be filtered off.[5] |
| Chlorine Gas (Cl₂) | 0 - 10 °C | Difficult to handle; requires specialized equipment. Can lead to over-reaction. |
| p-Toluenesulfonyl chloride (TsCl) | -78 °C to RT[11] | Used with a strong base (LDA) to form the kinetic enolate for regioselective chlorination at the less-substituted position.[11] |
Experimental Protocol: Selective α-Monochlorination of Acetophenone
This protocol details the chlorination of acetophenone using NCS, a method that offers a good balance of reactivity and safety.
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
Methanol
-
Round-bottom flask with stir bar
-
Cooling bath (ice-water)
-
Condenser (optional, for reactions above RT)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 10 mmol) in methanol (e.g., 20 mL).[6]
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: To the cooled, stirring solution, add N-Chlorosuccinimide (NCS) (1.05 eq., e.g., 10.5 mmol) in one portion.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the progress by TLC (e.g., every 30 minutes). If the reaction is sluggish, the bath can be removed, and the reaction can be allowed to slowly warm to room temperature and stirred for several hours.[6]
-
Workup: Upon completion, the succinimide byproduct will often precipitate. Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude α-chloroacetophenone. Purify further by column chromatography if necessary.
Experimental Workflow Diagram
Caption: General workflow for the alpha-chlorination of an aromatic ketone.
References
-
Regioselectivity of alpha halogenation of ketones. (2015). Chemistry Stack Exchange. [Link]
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. ResearchGate. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
- Synthesis of mono-chlorinated acetophenone. (2021).
-
Synthetic Access to Aromatic α-Haloketones. (2018). National Institutes of Health (NIH). [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]
-
N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton. K.T.H.M. College. [Link]
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020). ACS Publications. [Link]
- Production process of N-chlorosuccinimide. (2012).
-
Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. ResearchGate. [Link]
-
α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness. [Link]
-
Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone. Pearson. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]
-
SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Alpha-alkylation kinetic and thermodynamic. (2020). YouTube. [Link]
- Improved synthesis of monochlorinated acetophenone. (2019).
-
α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. ResearchGate. [Link]
- Chlorination with sulfuryl chloride. (1975).
-
Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. ACS Publications. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc. [Link]
-
Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020). MDPI. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]
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Validation & Comparative
characteristic IR absorption bands for alpha-chloroketones
Characteristic IR Absorption Bands for -Chloroketones: A Comparative Technical Guide
Executive Summary
In the structural elucidation of small molecule drugs and intermediates,
These shifts are not random; they are strictly governed by stereoelectronics. The interplay between the Inductive Effect (-I) and the Field Effect allows researchers to determine not just the presence of the halogen, but its precise stereochemical orientation (axial vs. equatorial or syn vs. anti).
This guide objectively compares the IR characteristics of
Mechanistic Comparison: The "Why" Behind the Shift
To interpret the spectra accurately, one must distinguish between the two forces driving the carbonyl shift.
The Inductive Effect (Baseline Shift)
The chlorine atom is electronegative. Through the
-
Result: The C=O bond shortens and stiffens.[1]
-
Observation: A baseline increase in frequency (force constant
increases) of approximately 5–10 cm⁻¹ compared to the parent ketone.
The Field Effect (Stereoselective Shift)
This is a through-space interaction between the dipoles of the C-Cl bond and the C=O bond. It is highly dependent on the dihedral angle (
-
Aligned Dipoles (
): When the C-Cl bond is spatially close to the oxygen (e.g., equatorial in rings, gauche in chains), the negative ends of the dipoles repel. This repulsion suppresses the contribution of the single-bond resonance form ( ), effectively increasing the double-bond character. -
Result: A dramatic increase in frequency (+20 to +30 cm⁻¹ ).
-
Opposed Dipoles (
): When the C-Cl bond is distant (e.g., axial in rings, anti in chains), the field effect is negligible. -
Result: The shift is dominated only by the inductive effect (minimal shift).
Visualization: Mechanistic Pathway
Figure 1: Mechanistic flow illustrating how stereochemistry (Field Effect) dictates the magnitude of the carbonyl frequency shift.
Comparative Analysis: Performance & Data
The following data compares
Table 1: Characteristic Wavenumbers ( )
| Compound Class | Conformation | Shift ( | Primary Driver | |
| Acetone (Parent) | N/A | 1715 | 0 | Reference |
| Chloroacetone | Rotational Mix | 1725 (sh), 1745 | +10, +30 | Equilibrium of rotamers |
| Cyclohexanone | Chair | 1715 | 0 | Reference |
| Axial (Cl) | 1720–1725 | +5–10 | Inductive Only | |
| Equatorial (Cl) | 1740–1745 | +25–30 | Inductive + Field |
(Note: Values are approximate for solution phase in non-polar solvents like
Key Insight: The "Doublet" Phenomenon
In acyclic systems (like chloroacetone), rotation around the C-C bond is possible. The spectrum often shows a "doublet" or a split peak because the sample contains a mixture of rotational isomers (rotamers) in equilibrium:
-
Lower Frequency Band: Corresponds to the anti (trans) rotamer.
-
Higher Frequency Band: Corresponds to the gauche (cis) rotamer.
Experimental Protocol: Self-Validating Structural Assignment
To distinguish between axial/equatorial or gauche/anti isomers, you cannot rely on a single scan. You must perturb the equilibrium using solvent polarity. This protocol validates your assignment.
The Principle
-
Conformer A (Aligned Dipoles): High dipole moment (More polar).
-
Conformer B (Opposed Dipoles): Low dipole moment (Less polar).
-
Solvent Rule: Polar solvents stabilize the more polar conformer, increasing its population (and thus the intensity of its corresponding IR band).
Step-by-Step Methodology
-
Preparation (Non-Polar):
-
Dissolve 10 mg of the
-chloroketone in 1 mL of Carbon Tetrachloride ( ) or Hexane. -
Why: Non-polar solvents minimize solute-solvent interactions, showing the "intrinsic" stability (often favoring the form with less dipole repulsion).
-
-
Acquisition (Scan 1):
-
Record the IR spectrum (1600–1800 cm⁻¹ window).
-
Note the ratio of the high-frequency peak (
) to the low-frequency peak ( ).
-
-
Preparation (Polar):
-
Dissolve 10 mg of the same compound in 1 mL of Acetonitrile (
) or Methanol. -
Why: The high dielectric constant stabilizes the conformer with the larger net dipole (usually the Equatorial or Gauche form).
-
-
Acquisition (Scan 2) & Comparison:
-
Record the spectrum.
-
Compare the intensity ratios.
-
Decision Logic for Cyclic Systems ( -Chlorocyclohexanone)
-
Scenario A: The peak at ~1745 cm⁻¹ (Equatorial) increases in intensity relative to ~1725 cm⁻¹ when moving to polar solvent.
-
Scenario B: Only one band is observed at ~1725 cm⁻¹ regardless of solvent.
Visualization: Experimental Workflow
Figure 2: Decision tree for distinguishing conformational isomers using solvent-dependent IR shifts.
Authoritative References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text confirming the inductive vs. field effect mechanisms).
-
Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall. (Foundational source for characteristic group frequencies of halogenated ketones).
-
Jones, R. N., et al. (1952). "The Infrared Spectra of
-Bromo and -Chloroketones." Journal of the American Chemical Society. -
Corey, E. J. (1953). "The Stereochemistry of
-Haloketones of the Cyclohexane Series." Journal of the American Chemical Society. (Establishes the axial/equatorial stability and spectral correlation).
The Analytical Fingerprint: A Comparative Guide to the Characterization of 4-tert-butyl-α-chloropropiophenone
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel or synthesized compounds is paramount. 4-tert-butyl-α-chloropropiophenone, an α-halo ketone, presents a unique analytical challenge due to the interplay of its distinct functional moieties: a bulky tert-butyl group, an aromatic ring, a reactive carbonyl group, and a halogenated α-carbon. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this molecule. In the absence of a publicly available experimental spectrum, this guide leverages established fragmentation principles of analogous structures to construct a detailed predictive analysis.
Furthermore, this document offers a comparative overview of alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, providing researchers with a holistic perspective on the characterization of this and similar α-halo ketones.
I. Mass Spectrometry: Predicting the Fragmentation Cascade
Electron ionization mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information about a compound by analyzing the fragmentation pattern of its molecular ion. The fragmentation of 4-tert-butyl-α-chloropropiophenone is anticipated to be governed by the inherent stabilities of the resulting carbocations and radicals, influenced by the phenyl, tert-butyl, and chloro substituents.
Predicted Fragmentation Pathways
The fragmentation of 4-tert-butyl-α-chloropropiophenone is expected to proceed through several key pathways, initiated by the formation of the molecular ion (M+•).
Caption: Predicted Fragmentation Pathways of 4-tert-butyl-α-chloropropiophenone.
Key Predicted Fragment Ions:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway | Significance |
| 226/228 | [C₁₃H₁₇ClO]+• | Molecular Ion (M+•) | The presence of two peaks with an approximate 3:1 intensity ratio confirms the presence of one chlorine atom.[1][2][3] |
| 211/213 | [C₁₂H₁₄ClO]+ | α-Cleavage of the tert-butyl group (loss of •CH₃) | The tert-butyl group readily loses a methyl radical to form a stable tertiary carbocation.[4] |
| 191 | [C₁₃H₁₇O]+ | α-Cleavage (loss of •Cl) | Cleavage of the C-Cl bond, facilitated by the carbonyl group. |
| 161 | [C₁₀H₁₃O]+• | McLafferty-like rearrangement (loss of chloroethene) | A six-membered ring transition state involving the carbonyl oxygen and a γ-hydrogen from the tert-butyl group.[5] |
| 133 | [C₉H₁₁]+ | Cleavage of the bond between the carbonyl carbon and the aromatic ring. | Formation of the 4-tert-butylphenyl cation. |
| 119 | [C₉H₁₁]+ | Further fragmentation of other ions. | A stable benzylic-type cation. |
| 105 | [C₇H₅O]+ | Benzoyl cation | A common and stable fragment in the mass spectra of aromatic ketones.[6] |
| 77 | [C₆H₅]+ | Phenyl cation | Resulting from the loss of CO from the benzoyl cation.[6] |
| 57 | [C₄H₉]+ | tert-butyl cation | A very stable tertiary carbocation, often a base peak in compounds containing a tert-butyl group.[7] |
Justification of Predicted Fragmentation:
-
Molecular Ion and Isotopic Pattern: The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, will result in a characteristic M+• and M+2 peak pattern for the molecular ion and any chlorine-containing fragments.[1][2][3] This isotopic signature is a key diagnostic feature.
-
α-Cleavage: Aromatic ketones are known to undergo α-cleavage, leading to the formation of a stable acylium ion.[6] In this case, cleavage of the bond between the carbonyl group and the α-carbon would lead to the loss of a chloropropyl radical. Additionally, cleavage of the bond between the carbonyl group and the phenyl ring can occur.
-
Tert-butyl Group Fragmentation: The tert-butyl group is prone to fragmentation, most commonly through the loss of a methyl radical to form a stable tertiary carbocation (m/z 57).[4][7] This is often a very abundant ion.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a linear alkyl chain, a McLafferty-like rearrangement involving a hydrogen from the tert-butyl group is conceivable, leading to the elimination of a neutral chloroethene molecule.[5]
II. Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of 4-tert-butyl-α-chloropropiophenone necessitates the use of complementary analytical techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 4-tert-butyl-α-chloropropiophenone, GC-MS would be the preferred method for initial analysis, especially for purity assessment and identification in a mixture.[8][9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC injection port.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: The retention time from the GC provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum aids in its identification by comparison with spectral libraries or through manual interpretation as detailed above.
-
Caption: General workflow for GC-MS analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-tert-butyl-α-chloropropiophenone, both ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Features:
-
tert-Butyl Protons: A singlet integrating to 9 protons, likely in the region of 1.2-1.4 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
α-Proton: A quartet (due to coupling with the adjacent methyl group) shifted downfield due to the electron-withdrawing effects of the carbonyl and chlorine atom, likely in the region of 5.0-5.5 ppm.
-
β-Protons (Methyl Group): A doublet (due to coupling with the α-proton) in the region of 1.6-1.9 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (120-140 ppm), with the carbon attached to the carbonyl group being the most downfield.
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
α-Carbon: A signal significantly downfield due to the attachment of the chlorine atom and proximity to the carbonyl group.
-
β-Carbon (Methyl Group): A signal in the aliphatic region.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorptions:
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aromatic ketone.[10][11] Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, which can be difficult to assign definitively.
III. Conclusion: A Multi-faceted Approach to Structural Elucidation
The characterization of 4-tert-butyl-α-chloropropiophenone serves as an excellent case study for the necessity of a multi-technique analytical approach in modern chemical research. While the predicted mass spectral fragmentation pattern provides significant structural clues, its confirmation and the complete elucidation of the molecule's structure rely on the corroborative data from GC-MS, NMR, and IR spectroscopy. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide the high level of confidence required in scientific and industrial applications. The principles outlined in this guide are broadly applicable to the analysis of other substituted aromatic ketones and α-halo ketones, providing a foundational framework for researchers in the field.
IV. References
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from
-
Lin, M. H., & Lin, C. C. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. [Link]
-
Wang, D., Schwinden, M. D., Radesca, L., Patel, B., Kronenthal, D., Huang, M. H., & Nugent, W. A. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of organic chemistry, 69(5), 1629–1633. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3. Whitman People. Retrieved from [Link]
-
Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. The Journal of organic chemistry, 79(4), 1884–1891. [Link]
-
Lin, M. H., & Lin, C. C. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Request PDF. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]
-
Kuck, D. (2008). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved from [Link]
-
Smith, M. B. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Wang, D., Schwinden, M. D., Radesca, L., Patel, B., Kronenthal, D., Huang, M. H., & Nugent, W. A. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of organic chemistry, 69(5), 1629–1633. [Link]
-
MassBank. (2008, October 21). tert-butyl phenyl ether. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Basel, Switzerland), 8(11), 793–844. [Link]
-
epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]
-
Hashimoto, S., Fushimi, A., Takazawa, Y., Tanabe, K., & Shibata, Y. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from
-
Moody, T. S., & Black, G. W. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron letters, 50(47), 6543–6546. [Link]
-
LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content [Video]. YouTube. [Link]
-
Ogihara, S., & Ogawa, N. O. (2015). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Journal of the Mass Spectrometry Society of Japan, 63(2), 43–48. [Link]
-
LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Chemistry LibreTexts. Retrieved from [Link]
-
Iskra, J. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules (Basel, Switzerland), 25(23), 5648. [Link]
-
OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]
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A Comparative Reactivity Analysis: α-Chloro vs. α-Bromo Propiophenones in Synthetic Applications
In the landscape of synthetic organic chemistry, α-haloketones are pivotal building blocks, serving as versatile precursors for a multitude of molecular architectures, including important heterocycles and pharmacologically active compounds.[1] Among these, α-chloro and α-bromo propiophenones are common choices for introducing the propiophenone moiety. However, the selection between the chloro- and bromo-analogs is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, yields, and even mechanistic pathways.
This guide provides an in-depth comparison of the reactivity of α-chloro and α-bromo propiophenones. Moving beyond a simple declaration of which is "better," we will dissect the underlying chemical principles and provide supporting experimental frameworks to empower researchers in making informed decisions for their specific synthetic challenges.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
The fundamental difference in reactivity between α-chloropropiophenone and α-bromopropiophenone is rooted in the properties of the carbon-halogen (C-X) bond at the α-position. Two primary factors are at play: leaving group ability and the inductive effect.
-
Leaving Group Ability: The rate of many reactions, particularly nucleophilic substitutions, is dictated by the stability of the departing halide ion. A better leaving group is a weaker base. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning the bromide ion (Br⁻) is a weaker, more stable base than the chloride ion (Cl⁻). Consequently, bromide is a superior leaving group.
-
Bond Dissociation Energy (BDE): The carbon-bromine bond (C-Br) is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[2] This lower BDE means less energy is required to cleave the C-Br bond, facilitating reactions where this bond-breaking event is part of the rate-determining step.[2]
-
Inductive Effect: Chlorine is more electronegative than bromine. This causes a stronger electron-withdrawing inductive effect in α-chloropropiophenone, which can increase the electrophilicity of the α-carbon and the acidity of the α'-protons. However, in most practical scenarios involving nucleophilic attack at the α-carbon, this effect is overshadowed by the dominant influence of leaving group ability.
Table 1: Comparison of Key Physicochemical Properties
| Property | α-Chloropropiophenone | α-Bromopropiophenone | Implication for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a better leaving group, favoring faster substitution reactions. |
| C-X Bond Energy | Stronger | Weaker | The weaker C-Br bond is more easily cleaved, accelerating the reaction rate.[2] |
| Electronegativity of X | Higher (3.16) | Lower (2.96) | Chlorine's higher electronegativity slightly increases the electrophilicity of the α-carbon. |
| Steric Hindrance | Lower | Higher | The larger size of bromine may slightly hinder nucleophilic approach, but this is typically a minor factor. |
Reactivity in Action: Common Synthetic Transformations
The theoretical differences outlined above manifest in tangible outcomes across several key reaction classes.
Nucleophilic Substitution (Sₙ2) Reactions
Direct substitution at the α-carbon is a hallmark reaction of α-haloketones. In a typical Sₙ2 mechanism, the nucleophile attacks the α-carbon, and the halide is expelled in a single, concerted step.[3] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[3][4]
Given that the C-X bond is broken in the rate-determining transition state, the superior leaving group ability and lower bond energy of bromide make α-bromopropiophenone significantly more reactive than α-chloropropiophenone in Sₙ2 reactions. This translates to faster reaction times, milder required conditions, and often higher yields.
Caption: Fig 1. Sₙ2 Reaction Profile Comparison
The Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for converting α-halo ketones into carboxylic acid derivatives, often with an accompanying ring contraction in cyclic systems.[5][6][7] The mechanism proceeds through the formation of an enolate, followed by an intramolecular Sₙ2 attack to form a highly strained cyclopropanone intermediate.[8][9]
This intramolecular cyclization is the key step where the C-X bond is broken. Therefore, α-bromopropiophenone is expected to undergo the Favorskii rearrangement more readily than its chloro counterpart. [8] While both are viable substrates, the chloro-compound may require more forcing conditions (e.g., higher temperatures or stronger bases) to achieve comparable reaction rates.
Epoxide Synthesis via Halohydrin Intermediate
A common route to epoxides involves the reduction of an α-haloketone to its corresponding halohydrin, followed by treatment with a base.[10] The final step is an intramolecular Williamson ether synthesis, another Sₙ2 reaction where the alkoxide attacks the carbon bearing the halogen.[11]
Consistent with the established trend, the rate of ring closure is faster for the bromohydrin derived from α-bromopropiophenone. The better leaving group ability of bromide facilitates a more efficient intramolecular cyclization to form the epoxide ring.
Experimental Verification: A Comparative Kinetic Study Protocol
To provide a tangible measure of the reactivity difference, a comparative kinetic study can be designed. The Finkelstein reaction, where an alkyl halide is treated with sodium iodide in acetone, is an ideal model system.[12] The reaction's progress can be monitored by the precipitation of the insoluble sodium halide salt (NaCl or NaBr).
Objective: To quantitatively compare the rate of nucleophilic substitution of α-chloropropiophenone and α-bromopropiophenone with sodium iodide in acetone.
Materials:
-
α-Chloropropiophenone
-
α-Bromopropiophenone
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Conical flasks (50 mL)
-
Stopwatch
Caption: Fig 2. Workflow for Comparative Kinetic Analysis
Protocol:
-
Preparation: Prepare a 0.1 M stock solution of α-chloropropiophenone in anhydrous acetone and a separate 0.1 M stock solution of α-bromopropiophenone in anhydrous acetone. Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.
-
Equilibration: Place 10 mL of each of the three solutions into separate, sealed flasks and allow them to equilibrate in a constant temperature bath set to 25°C for 15 minutes.
-
Initiation: To start the reactions, simultaneously add 10 mL of the NaI solution to the 10 mL α-chloropropiophenone solution and 10 mL of the NaI solution to the 10 mL α-bromopropiophenone solution. Start the stopwatch immediately (t=0). Swirl vigorously to ensure mixing.
-
Observation: Visually monitor the flasks. Note the time at which the first sign of a precipitate (turbidity) appears in each flask. The α-bromopropiophenone reaction is expected to become turbid significantly faster.
-
Quantitative Analysis (Optional): At set time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw a 2 mL aliquot from each reaction mixture and quench it in a flask containing 10 mL of cold distilled water. The concentration of unreacted iodide can then be determined by titration, or the concentration of the remaining propiophenone substrate can be determined by a pre-calibrated HPLC method.
-
Data Analysis: Plot the concentration of the substrate versus time for both reactions. The initial rate can be determined from the slope of the curve at t=0. The ratio of the rate constants (k_bromo / k_chloro) will provide a quantitative measure of the relative reactivity.
Table 2: Expected Experimental Outcome
| Substrate | Time to Precipitation (Turbidity) | Relative Initial Rate (k_rel) |
| α-Chloropropiophenone | Slower (e.g., 15-20 min) | 1 |
| α-Bromopropiophenone | Faster (e.g., < 2 min) | >> 10 |
Note: The data presented is illustrative of a typical outcome and serves to highlight the expected trend.
Conclusion and Strategic Recommendations
The evidence is unequivocal: α-bromopropiophenone is a substantially more reactive electrophile than α-chloropropiophenone in reactions where the carbon-halogen bond is cleaved in the rate-determining step. This enhanced reactivity is primarily due to the superior leaving group ability of the bromide ion and the lower C-Br bond dissociation energy.
For the researcher, this translates into the following practical guidance:
-
For Speed and Efficiency: When developing syntheses involving nucleophilic substitution, Favorskii rearrangements, or intramolecular cyclizations, α-bromopropiophenone is the preferred starting material. It will generally afford products faster, under milder conditions, and with potentially higher yields.
-
When Cost is a Driver: α-Chloro-aromatics are often less expensive than their bromo-counterparts.[2] If developing a large-scale process where cost is a primary concern, it may be worthwhile to invest time in optimizing the reaction conditions (e.g., higher temperatures, catalysis) to achieve satisfactory conversion with the less reactive α-chloropropiophenone.
-
For Orthogonal Reactivity: In complex molecules containing both chloro and bromo substituents, the reactivity difference can be exploited for selective transformations, with the bromo-group reacting preferentially under carefully controlled conditions.
By understanding the fundamental principles governing their reactivity, scientists can strategically select the optimal α-halo propiophenone for their synthetic goals, saving valuable time and resources in the laboratory.
References
-
ACS Publications. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Chemeurope.com. Favorskii rearrangement. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. [Link]
-
YouTube. (2019). 04.05 Syntheses of Epoxides. [Link]
-
YouTube. (2022). Favorskii Rearrangement. [Link]
-
Chemistry Steps. Preparation of Epoxides. [Link]
-
Organic Chemistry Tutor. Favorskii Rearrangement. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]
-
Dr. May Group. Epoxide Preparation. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
University of Massachusetts Boston. Experiment 7 — Nucleophilic Substitution. [Link]
-
Scribd. Nucleophilic - Substitution - Reaction-As Per New Syllabus 1. [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
-
YouTube. (2021). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. [Link]
-
University of Illinois. Chapter 22 Reaction Summary. [Link]
-
NIH National Center for Biotechnology Information. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 12. amherst.edu [amherst.edu]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Executive Hazard Analysis
Compound: 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
CAS: 3186-63-1 (Analogous/Related CAS: 121-97-1 for methoxy analog)
Class:
The "Why" Behind the Danger: This compound is not merely a skin irritant; it is a potent alkylating agent and a lachrymator . Structurally, the electron-withdrawing carbonyl group adjacent to the chlorine atom activates the carbon-chlorine bond, making it highly susceptible to nucleophilic attack. Biologically, this means it rapidly alkylates proteins in the cornea and respiratory tract, activating TRPA1 ion channels to cause intense pain and tearing (lachrymatory effect) long before permanent tissue damage is visible.
Critical Hazard Profile:
-
Lachrymator: Induces severe eye irritation and tearing at low vapor concentrations.
-
Skin Corrosive/Sensitizer: High potential for allergic contact dermatitis (ACD) and chemical burns upon prolonged occlusion.
-
Delayed Action: Symptoms of exposure may be delayed; pain may not be immediate upon skin contact, leading to unknowingly prolonged exposure.
Hierarchy of Defense: Engineering Controls
PPE is the last line of defense.[1] Engineering controls are primary.
| Control Measure | Specification | Scientific Rationale |
| Primary Containment | Chemical Fume Hood | Face Velocity: 0.5 m/s (100 fpm). Reasoning: The lachrymatory threshold is often lower than the odor threshold. Active ventilation prevents accumulation of sublimed crystals or vapors. |
| Weighing Station | Vented Balance Enclosure | Static electricity can disperse fine crystals of this solid. Weighing inside a hood or using a static-free funnel is mandatory to prevent inhalation of dust. |
| Waste Trap | Cold Trap / Scrubber | If applying vacuum (rotary evaporation), use a cold trap (-78°C) to prevent lachrymatory vapors from exhausting into the pump oil or lab atmosphere. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The Permeation Factor
Critical Insight: Standard disposable nitrile gloves (4 mil) are insufficient for prolonged handling of
Protocol:
-
Routine Handling (Solid/Weighing): Double-gloved Nitrile (Minimum 5 mil outer / 4 mil inner).
-
Solvent Handling/Spill Cleanup: Silver Shield® (Laminate) or Viton®.
Glove Selection Logic (DOT Visualization):
Figure 1: Decision logic for selecting glove material based on physical state and exposure risk.
B. Eye & Face Protection[2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT use safety glasses. Vapors can bypass glasses and contact the moisture of the eye, causing immediate incapacitation due to tearing.
-
Face Shield: Required during synthesis scale-up (>5g) or when transferring hot solutions.
C. Respiratory Protection[2][3][4][5]
-
Standard Ops: Not required if working in a certified fume hood.
-
Spill/Emergency: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.
-
Why P100? To capture airborne particulates/dust.
-
Why OV/AG? To capture vapors and potential acidic decomposition products (HCl).
-
Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Preparation: Pre-weigh the receiving flask with solvent (if applicable) to minimize open handling time.
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.
-haloketones are "sticky" and prone to static cling. -
Transfer: Use a wide-mouth powder funnel. Do not pour solids; scoop them.
-
Immediate Dissolution: Once in the reaction flask, dissolve immediately. Solutions have lower vapor pressure than the subliming solid.
Protocol B: Decontamination & Waste Treatment
The Science of Quenching: You cannot simply wash this down the drain. You must chemically destroy the alkylating potential by reacting it with a "soft" nucleophile.
The "Self-Validating" Quench Solution:
-
Formula: 10% Sodium Thiosulfate (
) in water + trace detergent. -
Mechanism: Thiosulfate attacks the
-carbon, displacing the chloride ion and forming a non-volatile, water-soluble Bunte salt.
Step-by-Step Decontamination:
-
Glassware: Soak all spatulas, flasks, and stir bars in the Thiosulfate solution for 24 hours.
-
Validation: Check pH. The reaction releases no gas, but the disappearance of the lachrymatory odor indicates success.
-
Spills: Cover solid spills with Thiosulfate-soaked pads. Do not dry sweep (generates dust).
Emergency Response: Spill Workflow
Scenario: You have dropped a vial containing 5g of solid 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one outside the hood.
Figure 2: Step-by-step workflow for managing a spill outside of containment.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6423283, 1-(4-tert-Butylphenyl)propan-2-one (Related Structure). Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (Analogous Alpha-Haloketone Hazards). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
